molecular formula C7H8INS B3247182 5-Iodo-3-methyl-2-(methylthio)pyridine CAS No. 1809158-03-9

5-Iodo-3-methyl-2-(methylthio)pyridine

Cat. No. B3247182
CAS RN: 1809158-03-9
M. Wt: 265.12 g/mol
InChI Key: ODRYJLYAZRQEDH-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-2-(methylthio)pyridine is a chemical compound with the CAS Number: 1809158-03-9 . It has a molecular weight of 265.12 . The IUPAC name for this compound is 5-iodo-3-methyl-2-(methylthio)pyridine .


Physical And Chemical Properties Analysis

5-Iodo-3-methyl-2-(methylthio)pyridine has a molecular weight of 265.12 . It’s recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Novel Syntheses and Chemical Reactions

  • Regioselective Functional Group Installation : A study describes the synthesis of pyridines substituted with various elements, including 5-iodo-3-methyl-2-(methylthio)pyridine, through stepwise and regioselective installation of functional groups. This process involved novel methodologies for dehalocyanation of iodopyridines and microwave-assisted acidic hydrolysis, showcasing the compound's role in developing new synthetic routes (Kieseritzky & Lindström, 2010).

  • Molecular Structure and Dynamics : Another research effort explored the internal rotations around the single bond of pyridine in derivatives, including 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles, via DFT and MP2 methods. This study provided insights into the electronic structure and reactivity of such compounds, emphasizing their importance in theoretical chemistry and material science (Eshimbetov et al., 2017).

  • Catalytic Methylation : Research into the catalytic methylation of pyridines, including 5-iodo-3-methyl-2-(methylthio)pyridine, demonstrated a novel method utilizing methanol and formaldehyde. This innovative approach to direct methyl group introduction onto the aromatic ring of pyridines offers new possibilities for the modification and functionalization of aromatic compounds (Grozavu et al., 2020).

  • Green Chemistry and Intermediate Synthesis : The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of pharmaceuticals, highlights the importance of 5-iodo-3-methyl-2-(methylthio)pyridine derivatives in green chemistry. This process emphasizes the use of environmentally friendly methods and the assessment of green metrics, pointing to the role of such compounds in sustainable chemical synthesis (Gilbile et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

properties

IUPAC Name

5-iodo-3-methyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYJLYAZRQEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272468
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methyl-2-(methylthio)pyridine

CAS RN

1809158-03-9
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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